molecular formula C12H14BrNO3 B7907191 Methyl 2-acetamido-3-(4-bromophenyl)propanoate

Methyl 2-acetamido-3-(4-bromophenyl)propanoate

Cat. No.: B7907191
M. Wt: 300.15 g/mol
InChI Key: DJGNZNWTUQNDRV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-bromophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a propanoate backbone, with an acetamido group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-(4-bromophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then esterified with methanol in the presence of sulfuric acid to form methyl 4-bromophenylacetate . The final step involves the acetamidation of the ester using acetic anhydride and a suitable base, such as pyridine, to yield the target compound .

Industrial Production Methods

Industrial production of methyl 3-(4-bromophenyl)-2-acetamidopropanoate typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Hydrolysis: The major products are 4-bromophenylacetic acid and methanol.

    Reduction: The major product is the corresponding alcohol.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-3-(4-bromophenyl)propanoate is unique due to the presence of both the bromophenyl and acetamido groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-acetamido-3-(4-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGNZNWTUQNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogen chloride (4 M in 1,4-dioxane) (5 mL, 20 mmol) was added to an ambient temperature solution of 2-(acetylamino)-3-(4-bromophenyl)propanoic acid (10 g, 34.9 mmol) in methanol (50 mL). After stirring at ambient temperature overnight, the reaction mixture was concentrated in vacuo to afford methyl 2-(acetylamino)-3-(4-bromophenyl)propanoate which was used in the subsequent step without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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